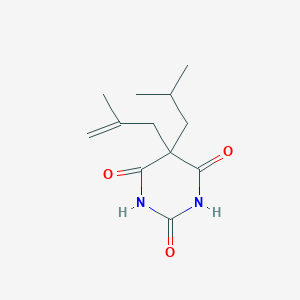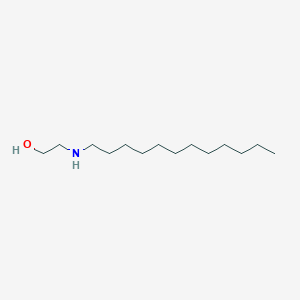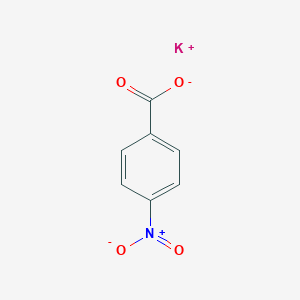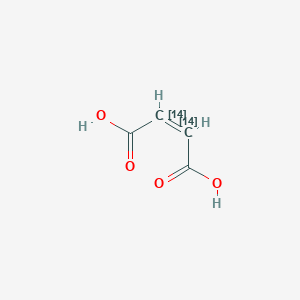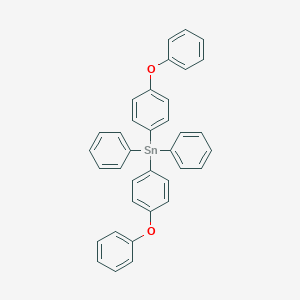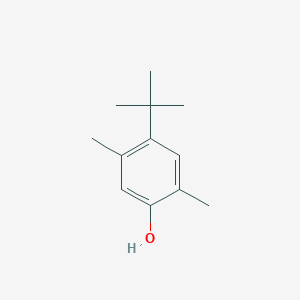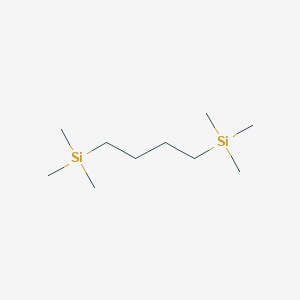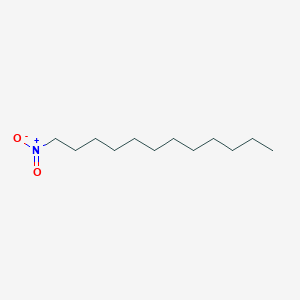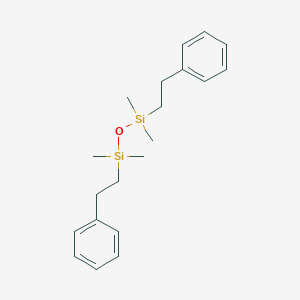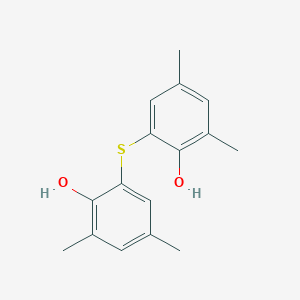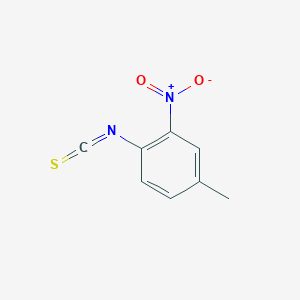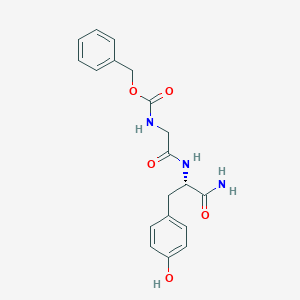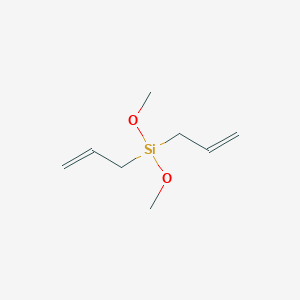
Diallyldimethoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diallyldimethoxysilane (DADMS) is a chemical compound that is widely used in scientific research due to its unique properties. It is a colorless liquid with a boiling point of 175°C and a molecular weight of 162.29 g/mol. DADMS is mainly used as a cross-linking agent in the production of silicone rubber and as a coupling agent in the synthesis of organic-inorganic hybrid materials.
Mecanismo De Acción
Diallyldimethoxysilane acts as a coupling agent by forming covalent bonds between organic and inorganic materials. This results in the formation of a stable hybrid material with improved mechanical, thermal, and electrical properties. As a cross-linking agent, Diallyldimethoxysilane reacts with the polymer chains to form a three-dimensional network, which improves the mechanical strength and thermal stability of the material.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Diallyldimethoxysilane. However, studies have shown that it is relatively non-toxic and does not cause significant harm to humans or the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Diallyldimethoxysilane in scientific research is its ability to form stable hybrid materials with improved properties. It is also relatively inexpensive and easy to handle. However, Diallyldimethoxysilane has limited solubility in water and some organic solvents, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of Diallyldimethoxysilane in scientific research. One potential area of research is the development of new hybrid materials with improved properties for use in various applications such as energy storage, catalysis, and sensors. Another area of research is the optimization of the synthesis method to improve the yield and purity of Diallyldimethoxysilane. Additionally, further studies are needed to investigate the potential toxicological effects of Diallyldimethoxysilane and its impact on the environment.
Métodos De Síntesis
Diallyldimethoxysilane can be synthesized by the reaction of allyl chloride with methyldichlorosilane in the presence of a catalyst such as copper (I) chloride. The reaction is carried out under anhydrous conditions and requires careful handling due to the highly reactive nature of the reactants.
Aplicaciones Científicas De Investigación
Diallyldimethoxysilane has a wide range of applications in scientific research. It is commonly used as a coupling agent in the synthesis of organic-inorganic hybrid materials such as silica-based nanocomposites. Diallyldimethoxysilane is also used as a cross-linking agent in the production of silicone rubber, which is widely used in the manufacturing of medical devices, automotive parts, and consumer products.
Propiedades
Número CAS |
18919-80-7 |
|---|---|
Nombre del producto |
Diallyldimethoxysilane |
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.3 g/mol |
Nombre IUPAC |
dimethoxy-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-11(9-3,10-4)8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clave InChI |
WERMRYHPOOABQT-UHFFFAOYSA-N |
SMILES |
CO[Si](CC=C)(CC=C)OC |
SMILES canónico |
CO[Si](CC=C)(CC=C)OC |
Pictogramas |
Flammable |
Sinónimos |
DIALLYLDIMETHOXYSILANE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



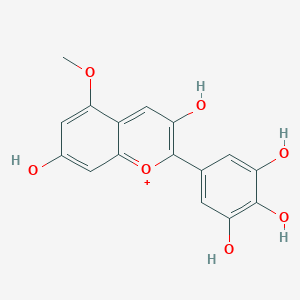
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
